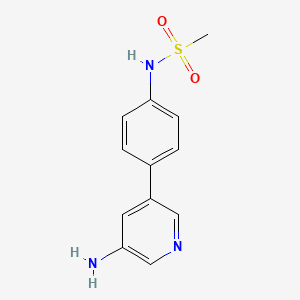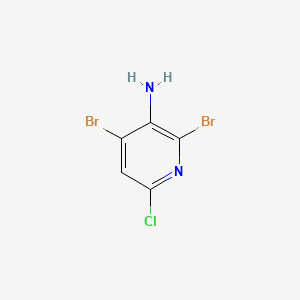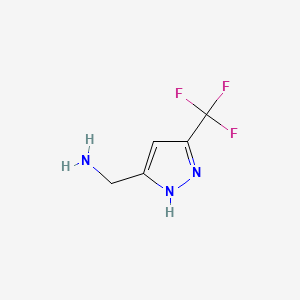
3-(Aminométhyl)-5-(trifluorométhyl)pyrazole
Vue d'ensemble
Description
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring and a trifluoromethyl group (-CF3). They are used in various fields, including agrochemical and pharmaceutical industries . The trifluoromethyl group is often added to organic compounds to improve their stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines can vary widely depending on the specific compound and the conditions of the reaction. In general, these compounds can participate in various types of organic reactions due to the presence of the pyridine ring and the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can be influenced by the presence of the trifluoromethyl group and the pyridine ring. These compounds often have high stability and lipophilicity, which can affect their solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
J'ai effectué une recherche approfondie sur les applications de recherche scientifique du 3-(aminométhyl)-5-(trifluorométhyl)pyrazole, également connu sous le nom de [5-(trifluorométhyl)-1H-pyrazol-3-yl]méthylamine ou (5-(trifluorométhyl)-1H-pyrazol-3-yl)méthanamine. Cependant, des informations détaillées sur des applications spécifiques pour ce composé dans la recherche scientifique ne sont pas facilement disponibles dans le domaine public. Les ressources disponibles traitent principalement des propriétés chimiques, des méthodes de synthèse et des fiches de données de sécurité sans entrer dans les détails des applications uniques.
Propriétés chimiques et synthèse
- ChemicalBook fournit un profil pour ce composé, y compris sa structure, son point de fusion, son point d'ébullition, sa densité, sa formule moléculaire, son poids moléculaire et ses propriétés physiques. Il mentionne également qu'il est utilisé uniquement à des fins de R&D et non pour des usages médicaux, domestiques ou autres .
Données de sécurité
- Des fiches de données de sécurité sont disponibles qui détaillent les précautions de manipulation et les dangers potentiels associés à ce composé .
Voies de synthèse
Mécanisme D'action
Target of Action
The primary targets of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole are certain types of fungi, including Rhizoctonia solani , Fusarium graminearum , Botrytis cinerea , and Alternaria solani . These fungi are plant pathogens that can cause significant damage to crops.
Mode of Action
The compound interacts with these fungi by disrupting the permeability of their cell membranes . This disruption prevents the fungi from maintaining their internal environment, leading to their death.
Biochemical Pathways
The disruption of cell membrane permeability suggests that it may interfere with the fungi’s ability to regulate ion transport and other essential processes .
Pharmacokinetics
The compound’s effectiveness against various fungi suggests that it is likely to be well-absorbed and distributed within the fungal cells .
Result of Action
The result of the compound’s action is the death of the targeted fungi. This is evidenced by the compound’s antifungal activity in vitro, where it has been shown to be effective against several plant pathogens . In addition, scanning electron microscopy studies have shown that the compound can cause the mycelium of B. cinerea to become wrinkled, twisted, and clustered .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other compounds, and the temperature . .
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively non-toxic compound, and it is stable in solution. However, TFMPP is not soluble in water, so it must be dissolved in an organic solvent, such as ethanol, for use in experiments.
Orientations Futures
There are several potential future directions for research involving TFMPP. For example, further research could be conducted to investigate the effects of TFMPP on other biochemical and physiological processes, such as the immune system, the endocrine system, and the cardiovascular system. Additionally, further research could be conducted to investigate the effects of TFMPP on other receptors, such as the 5-HT2A receptor. Furthermore, further research could be conducted to investigate the potential therapeutic uses of TFMPP, such as its use as an antidepressant or an anxiolytic. Finally, further research could be conducted to investigate the potential adverse effects of TFMPP, such as its potential to cause side effects.
Safety and Hazards
The safety and hazards associated with trifluoromethylpyridines can depend on the specific compound. Some of these compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWMOKKONGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

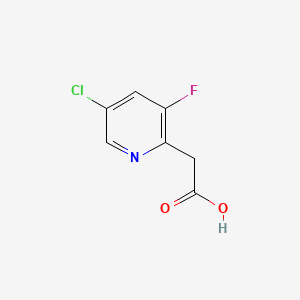


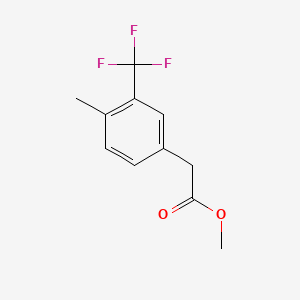



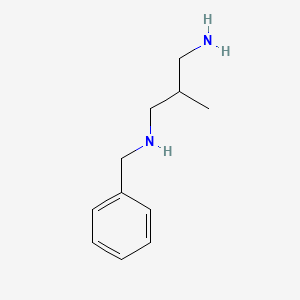
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)


